1,2,4,5-Tetramethylbenzene

Description

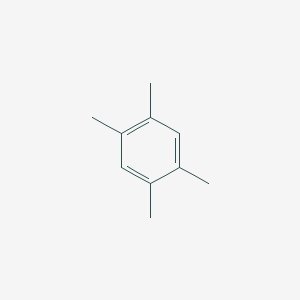

Durene is a tetramethylbenzene carrying methyl groups at positions 1, 2, 4 and 5.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029124 | |

| Record name | 1,2,4,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO] | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

386.2 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

130 °F (NFPA, 2010), 74 °C | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

95-93-2 | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Durene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Durene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DURENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181426CFYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

174.6 °F (NTP, 1992) | |

| Record name | 1,2,4,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,4,5-Tetramethylbenzene (Durene)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4,5-Tetramethylbenzene, more commonly known as durene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless, crystalline solid with a sweet, camphor-like odor.[1][2] As one of the three isomers of tetramethylbenzene, durene is distinguished by its high molecular symmetry, which results in an unusually high melting point.[1] This compound is a vital intermediate in the chemical industry, primarily serving as the precursor for pyromellitic dianhydride (PMDA), a key monomer in the production of high-performance polyimide polymers.[3][4] Its unique structure and reactivity also make it a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[5][6]

Chemical Structure and Identification

Durene consists of a benzene (B151609) ring substituted with four methyl groups at the 1, 2, 4, and 5 positions.[1] This symmetrical arrangement of substituents is a defining characteristic of the molecule.

References

A Technical Guide to the Physical Properties of Durene: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of durene (1,2,4,5-tetramethylbenzene), with a specific focus on its melting point and solubility. This document is intended to be a comprehensive resource, offering both established data and detailed experimental protocols for in-house verification and analysis.

Core Physical Properties of Durene

Durene is a colorless, crystalline solid with a camphor-like odor.[1] It is one of three isomers of tetramethylbenzene and is distinguished by its high molecular symmetry, which results in an unusually high melting point compared to its isomers, prehnitene and isodurene.[2]

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property useful for identification and purity assessment. For durene, the reported melting point is consistently in the range of 78 to 82 °C.

Table 1: Reported Melting Points of Durene

| Melting Point (°C) | Melting Point (°F) | Reference |

| 79.2 | 174.6 | [2] |

| 78 - 82 | 172.4 - 179.6 | [3] |

| 79.0 - 81.0 | 174.2 - 177.8 | |

| 80 | 176 |

Solubility Profile

Durene is a nonpolar aromatic hydrocarbon, which dictates its solubility characteristics. It is practically insoluble in water but shows good solubility in various organic solvents.

Table 2: Solubility of Durene in Various Solvents

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble | |

| Acetone | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the melting point and solubility of durene.

Determination of Melting Point

The melting point of durene can be accurately determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation:

-

Ensure the durene sample is pure and dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Obtain a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered durene sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the durene sample into the heating block of the apparatus.

-

-

Measurement:

-

If the approximate melting point is known (around 79°C), set the apparatus to heat rapidly to about 70°C.

-

Above this temperature, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

-

The melting point is reported as the range between these two temperatures. For pure durene, this range should be narrow (within 1-2°C).

-

Determination of Solubility

The following protocol describes a qualitative and semi-quantitative method for determining the solubility of durene in a given solvent.

Protocol:

-

Apparatus and Materials:

-

Test tubes or small vials with stoppers.

-

Graduated pipettes or a calibrated burette.

-

Vortex mixer or shaker.

-

Analytical balance.

-

Durene (crystalline solid).

-

Selected organic solvent (e.g., ethanol).

-

-

Procedure:

-

Accurately weigh a specific mass of durene (e.g., 100 mg) and place it into a clean, dry test tube.

-

Using a graduated pipette or burette, add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Stopper the test tube and agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., 25°C).

-

Visually inspect the solution. If the solid has completely dissolved, durene is considered soluble at that concentration.

-

If the solid has not completely dissolved, incrementally add more of the solvent in measured volumes (e.g., 0.5 mL increments), agitating thoroughly after each addition, until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of durene.

-

The solubility can then be expressed quantitatively (e.g., in mg/mL or g/L).

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination of Durene.

Caption: Workflow for Solubility Determination of Durene.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of 1,2,4,5-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2,4,5-tetramethylbenzene, also known as durene. This document outlines the interpretation of the spectral data, provides a detailed experimental protocol for data acquisition, and presents key information in a clear and accessible format for professionals in research and drug development.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the high degree of symmetry in the molecule. The spectrum displays two distinct signals, corresponding to the aromatic and methyl protons. The quantitative data for the spectrum, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Number of Protons |

| Aromatic Protons (Ar-H) | ~6.9 | Singlet | 1 | 2 |

| Methyl Protons (-CH₃) | ~2.2 | Singlet | 6 | 12 |

Interpretation of the ¹H NMR Spectrum

The molecular structure of this compound possesses a high degree of symmetry. This symmetry results in the chemical equivalence of specific sets of protons, simplifying the resulting ¹H NMR spectrum.

-

Aromatic Protons: The two protons attached to the benzene (B151609) ring at positions 3 and 6 are in identical chemical environments. Consequently, they are chemically equivalent and resonate at the same frequency, producing a single signal. This signal appears as a singlet because there are no adjacent protons to cause spin-spin coupling. The chemical shift of these protons is typically observed around 6.9 ppm, which is within the expected range for aromatic protons.[1]

-

Methyl Protons: Similarly, the four methyl groups at positions 1, 2, 4, and 5 are also in chemically equivalent environments. The twelve protons of these four methyl groups, therefore, produce a single, sharp signal. This signal is also a singlet as there are no vicinal protons to couple with. The chemical shift for these methyl protons is found at approximately 2.2 ppm, which is characteristic of methyl groups attached to an aromatic ring.

The integration of the signals provides the relative ratio of the number of protons contributing to each peak. The ratio of the integration of the aromatic proton signal to the methyl proton signal is 2:12, which simplifies to 1:6. This ratio is consistent with the number of aromatic and methyl protons in the molecule.

Molecular Structure and Proton Equivalence

The following diagram illustrates the structure of this compound and the equivalence of its protons, leading to the observed ¹H NMR spectrum.

Caption: Molecular structure of this compound showing equivalent protons.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound into a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3]

-

Ensure the solid is completely dissolved. Gentle vortexing may be applied to aid dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

Instrument: A standard 300 MHz or 400 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, ensuring accurate integration. For aromatic compounds, T1 values can be longer, so a longer delay may be beneficial for quantitative analysis.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard ¹H NMR spectrum.

-

Reference: The residual solvent peak of CDCl₃ at 7.26 ppm can be used for referencing the chemical shift scale. Alternatively, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals corresponding to the aromatic and methyl protons.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

This comprehensive guide provides the necessary information for the interpretation and acquisition of the ¹H NMR spectrum of this compound, serving as a valuable resource for professionals in the fields of chemistry and drug development.

References

A Technical Guide to the Vibrational Spectroscopy of Durene (1,2,4,5-Tetramethylbenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and Raman spectra of durene (1,2,4,5-tetramethylbenzene), a significant molecule in organic chemistry and materials science. Understanding the vibrational characteristics of durene is crucial for its identification, quality control, and for studying its interactions in various applications, including as a building block in the synthesis of polymers and organic conductors. This document summarizes experimental and theoretical vibrational data, outlines detailed experimental protocols, and presents a logical workflow for a comprehensive spectral analysis.

Introduction to the Vibrational Modes of Durene

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds.[1] For a non-linear molecule like durene (C₁₀H₁₄), with 24 atoms, there are 3N-6 = 66 possible fundamental vibrational modes.

The interpretation of these spectra is greatly enhanced by computational chemistry. Density Functional Theory (DFT) calculations are widely used to predict vibrational frequencies and visualize the corresponding atomic motions (normal modes).[2][3] By comparing the experimental spectra with the calculated frequencies, a reliable assignment of the observed bands to specific molecular vibrations can be achieved. This combined experimental and theoretical approach is essential for a complete understanding of the molecule's vibrational behavior.[4]

Experimental Protocols

Obtaining high-quality IR and Raman spectra requires careful sample preparation and instrument configuration. The following sections provide detailed methodologies for these key experiments.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on vibrations that cause a change in the molecule's dipole moment.[5]

Methodology:

-

Sample Preparation (Solid Phase):

-

Given that durene is a solid at room temperature (melting point ~79°C), the KBr (potassium bromide) pellet method is commonly employed.[6]

-

Thoroughly dry analytical grade KBr powder in an oven to remove moisture, which strongly absorbs in the IR region.

-

Grind a small amount of durene (1-2 mg) with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared spectrometer, such as a Bruker Vertex 70 or similar, is used.[7]

-

Background Spectrum: Before running the sample, a background spectrum of the empty sample chamber (or a pure KBr pellet) must be collected. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Scan Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

-

Number of Scans: 32 to 64 scans are averaged to improve the signal-to-noise ratio.

-

-

Analysis: The final absorbance or transmittance spectrum is generated by the instrument's software, which automatically ratios the sample spectrum against the background spectrum.

-

Fourier Transform (FT)-Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations that cause a change in the molecule's polarizability. It is complementary to IR spectroscopy.

Methodology:

-

Sample Preparation:

-

Durene is a colorless solid, which is ideal for Raman spectroscopy as it minimizes the risk of fluorescence.

-

Place a small amount of the crystalline durene powder into a glass capillary tube or an aluminum sample holder. For analysis in solution, durene can be dissolved in a non-interfering solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

-

Data Acquisition:

-

Spectrometer: A high-resolution FT-Raman spectrometer, such as a Bruker RFS 27, is used.[7]

-

Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used for excitation. This near-infrared wavelength helps to minimize fluorescence that can occur with visible lasers.

-

Laser Power: The laser power at the sample should be carefully chosen (e.g., 50-200 mW) to obtain a good signal without causing thermal degradation of the sample.

-

Scan Parameters:

-

Spectral Range: 3500 - 50 cm⁻¹ (Raman shift).

-

Resolution: 2 to 4 cm⁻¹.

-

Number of Scans: A higher number of scans (e.g., 128 to 512) is often necessary in Raman spectroscopy to achieve a good signal-to-noise ratio.

-

-

Analysis: The instrument software collects the scattered light, performs a Fourier transform, and plots the intensity as a function of the Raman shift in cm⁻¹.

-

Vibrational Analysis and Data Presentation

The following tables summarize the experimentally observed IR and Raman frequencies for solid durene, along with their vibrational assignments derived from DFT calculations as reported in the literature.[4] The assignments describe the dominant motion for each vibrational mode.

Table 1: Experimental and Calculated IR and Raman Frequencies for Durene (4000-1500 cm⁻¹)

| IR (cm⁻¹) | Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 3020 | 3022 | 3025 | Aromatic C-H Stretch |

| 2968 | 2965 | 2970 | CH₃ Asymmetric Stretch |

| 2925 | 2920 | 2928 | CH₃ Symmetric Stretch |

| 2865 | 2870 | 2872 | CH₃ Symmetric Stretch |

| 1605 | 1610 | 1612 | Aromatic C=C Stretch |

| 1500 | 1502 | 1505 | Aromatic C=C Stretch |

Table 2: Experimental and Calculated IR and Raman Frequencies for Durene (1500-400 cm⁻¹)

| IR (cm⁻¹) | Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 1475 | 1478 | 1480 | CH₃ Asymmetric Bending |

| 1445 | 1450 | 1452 | CH₃ Asymmetric Bending |

| 1380 | 1385 | 1388 | CH₃ Symmetric Bending (Umbrella) |

| 1290 | 1295 | 1298 | Aromatic Ring Breathing / C-H In-plane Bend |

| 1035 | 1040 | 1038 | CH₃ Rocking |

| 865 | 870 | 868 | C-H Out-of-plane Bending |

| 550 | 555 | 552 | Ring Deformation / C-CH₃ Bending |

| 460 | 465 | 462 | Ring Deformation |

Note: The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functional) to better match experimental values. The assignments provided are simplified descriptions of the dominant vibrational character.

Workflow for Spectral Analysis and Interpretation

A comprehensive analysis of durene's vibrational spectra involves a synergistic approach combining experimental measurements with theoretical calculations. The following diagram illustrates this logical workflow.

Caption: Workflow for the vibrational analysis of durene.

This workflow begins with acquiring experimental IR and Raman spectra from a durene sample. Concurrently, a theoretical model is established by performing DFT calculations on durene's molecular structure to compute its theoretical vibrational frequencies and modes. The crucial step is the comparison of the experimental data with the scaled theoretical results. This comparison allows for the definitive assignment of each observed spectral band to a specific molecular vibration, leading to a complete and validated interpretation of the spectra.

References

- 1. researchgate.net [researchgate.net]

- 2. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Buy this compound | 95-93-2 [smolecule.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Durene - Wikipedia [en.wikipedia.org]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of Tetramethylbenzene: Durene, Isodurene, and Prehnitene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of tetramethylbenzene: durene (1,2,4,5-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene). This document consolidates key physicochemical properties, detailed experimental protocols for their synthesis, and comparative spectroscopic data to serve as a valuable resource for professionals in research and development.

Introduction

The tetramethylbenzenes are a group of aromatic hydrocarbons with the chemical formula C₁₀H₁₄, consisting of a benzene (B151609) ring substituted with four methyl groups.[1] The differential arrangement of these methyl groups gives rise to three distinct structural isomers: durene, isodurene, and prehnitene. While sharing the same molecular formula, their unique structures impart distinct physical and chemical properties, influencing their applications in various fields, including as precursors for specialty polymers, in organic synthesis, and as ligands in organometallic chemistry. Durene is the most well-known of the three isomers.[1]

Physicochemical Properties

The structural differences among durene, isodurene, and prehnitene lead to significant variations in their physical properties. Durene's high molecular symmetry results in an unusually high melting point, allowing for its separation from its isomers through crystallization.[2] Isodurene and prehnitene, being less symmetrical, are liquids at room temperature.

| Property | Durene (this compound) | Isodurene (1,2,3,5-Tetramethylbenzene) | Prehnitene (1,2,3,4-Tetramethylbenzene) |

| CAS Number | 95-93-2 | 527-53-7 | 488-23-3 |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 |

| Appearance | Colorless solid | Colorless liquid | Colorless liquid |

| Melting Point (°C) | 79.2 | -23.7 | -6.2 |

| Boiling Point (°C) | 196-197 | 198 | 205 |

| Density (g/cm³) | 0.888 (at 20°C) | 0.890 (at 20°C) | 0.905 (at 20°C) |

Synthesis and Separation

The tetramethylbenzene isomers are typically found in coal tar and reformed petroleum fractions.[2][3] They can also be synthesized in the laboratory through various methods, most notably the Friedel-Crafts alkylation of xylenes (B1142099) or trimethylbenzenes.

General Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of tetramethylbenzenes is the Friedel-Crafts alkylation of more readily available methylated benzenes, such as xylene, using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of Durene from Xylene

The following protocol is adapted from Organic Syntheses, a reliable source for the preparation of organic compounds. This procedure details the methylation of commercial xylene to produce a mixture of polymethylbenzenes, from which durene is isolated.

Materials:

-

Commercial xylene

-

Anhydrous aluminum chloride

-

Methyl chloride

-

Ice

-

95% Ethanol

-

Apparatus for gas generation and absorption, including a 5-liter round-bottom flask, reflux condenser, and gas-washing bottles.

Procedure:

-

A mixture of 30 moles (3180 g. or 3.7 l.) of commercial xylene and 200 g. (1.5 moles) of anhydrous aluminum chloride is placed in a 5-l. round-bottom flask fitted with a reflux condenser.

-

A rapid stream of dry methyl chloride is passed into the reaction mixture. The methyl chloride can be generated by reacting methyl alcohol with hydrochloric acid or by heating a mixture of methyl alcohol, sulfuric acid, and sodium chloride.

-

The reaction is exothermic, and the flask should be cooled in an ice bath to maintain a moderate reaction rate. The passage of methyl chloride is continued for about 5-6 hours.

-

After the reaction is complete, the mixture is allowed to stand overnight. The product is then decomposed by pouring it slowly onto a large quantity of crushed ice.

-

The oily layer is separated from the aqueous layer. The crude product is a mixture of various methylated benzenes.

-

The crude product is fractionally distilled. The fraction boiling between 190-200°C contains the tetramethylbenzenes.

-

This fraction is cooled to 0°C, which causes the durene to crystallize due to its higher melting point. The other isomers, isodurene and prehnitene, remain in the liquid phase.

-

The crystalline durene is collected by filtration and can be purified by recrystallization from 95% ethanol. To do so, the crude durene is melted and dissolved in warm ethanol. The solution is then cooled to induce crystallization. The purified durene crystals are collected by filtration.[2]

Isomerization of Tetramethylbenzenes

The tetramethylbenzene isomers can be interconverted through isomerization reactions, typically in the presence of a strong acid catalyst such as HF-BF₃ or a zeolite. This process is of industrial importance for converting the less valuable isomers into the more desirable durene. The mechanism involves the protonation of the aromatic ring to form an arenium ion intermediate, which can then undergo a 1,2-methyl shift. Deprotonation of the rearranged arenium ion yields a different isomer.

References

The Historical Synthesis of Durene from Pseudocumene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical methods for the preparation of durene (1,2,4,5-tetramethylbenzene) from pseudocumene (1,2,4-trimethylbenzene). Durene is a crucial precursor in the synthesis of high-performance polymers, such as polyimides, and various fine chemicals. Understanding its historical synthesis provides context for modern production methods and offers insights into the evolution of catalytic chemistry. This document details key experimental methodologies, presents quantitative data in a comparative format, and visualizes the core chemical transformations.

Introduction to Durene Synthesis from Pseudocumene

The conversion of pseudocumene to durene has historically been achieved through several principal pathways, primarily centered around electrophilic aromatic substitution. The most prominent of these methods is the direct methylation of the pseudocumene ring. Other significant historical routes include isomerization of other tetramethylbenzene isomers (which are often co-produced during methylation), condensation reactions, and chloromethylation followed by reduction. The choice of method was often dictated by the available technology, catalyst science of the era, and the desired purity of the final product.

Key Historical Synthesis Methods

Methylation of Pseudocumene

The direct introduction of a methyl group onto the pseudocumene ring is the most direct route to durene. This has been accomplished using various methylating agents and catalysts.

2.1.1. Methylation with Methanol (B129727)

Methanol has been a widely explored methylating agent due to its low cost and availability.[1] The reaction is typically carried out at high temperatures over a solid acid catalyst.

-

Catalysts: A range of catalysts have been employed, including:

-

Silver-Silica-Alumina: Early research by Kobayashi et al. (1970) demonstrated the use of a silver-silica-alumina catalyst.[2]

-

SiO₂-Al₂O₃-AgO: A Japanese patent described the use of this catalyst system.[2]

-

Crystalline Borosilicates (e.g., AMS-1B): These materials showed high selectivity for durene formation.[2]

-

Zeolites (e.g., ZSM-5, IM-5): Zeolites have been a major focus of research for this conversion, offering shape selectivity that can favor the formation of the 1,2,4,5-isomer.[3][4]

-

2.1.2. Methylation with Methyl Chloride

The Friedel-Crafts alkylation using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a classic method for methylating aromatic rings.[4] While effective, this method often suffers from issues with catalyst handling and disposal.

2.1.3. Condensation with Formaldehyde (B43269)

This two-step process involves an initial condensation of pseudocumene with formaldehyde to form di-pseudocumyl-methane. This intermediate is then subjected to hydrocracking to yield a mixture of pseudocumene and durene.[1] This method is generally more complex and expensive than direct methylation.[1]

Isomerization of Tetramethylbenzenes

Methylation of pseudocumene often results in a mixture of tetramethylbenzene isomers, including isodurene (1,2,3,5-) and prehnitene (1,2,3,4-). To increase the yield of durene, this mixture can be subjected to isomerization, often using a strong acid catalyst system like HF-BF₃.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various historical sources on the synthesis of durene from pseudocumene.

Table 1: Methylation of Pseudocumene with Methanol

| Catalyst | Temperature (°C) | Pressure | Pseudocumene Conversion (%) | Durene Selectivity (%) | Tetramethylbenzene Selectivity (%) | Other Conditions | Reference |

| Silver-Silica-Alumina | 250 | Not Specified | 33.7 | 33.8 | 61.8 | LHSV: 2.0 h⁻¹, H₂/(Pseudocumene+Methanol) molar ratio: 2:1, Pseudocumene/Methanol molar ratio: 2:1 | [2] |

| SiO₂-Al₂O₃-AgO with (MeO)₃B | 250 | Not Specified | Not Specified | ~50 (in TMB fraction) | Not Specified | LHSV: 1.0 h⁻¹ | [2] |

| AMS-1B Crystalline Borosilicate | 237 - 510 | Not Specified | Not Specified | Higher than equilibrium | Higher than equilibrium | Methylating agent: Methanol | [2] |

| IM-5 Zeolite | Not Specified | Not Specified | Decreased over time | Not Specified | Not Specified | Durene yield reached a maximum of 13% after 43 hours on stream. Catalyst deactivation was significant. | [3] |

| Zeolite (general) | 350 - 400 | 10 - 20 atm | Not Specified | Not Specified | Not Specified | Increased hydrogen consumption required. | [4] |

LHSV = Liquid Hourly Space Velocity; TMB = Tetramethylbenzene

Experimental Protocols

The following are representative experimental protocols based on the historical literature. These are intended to provide a detailed understanding of the methodologies and should be adapted with modern safety precautions.

Protocol 1: Friedel-Crafts Methylation with Methyl Chloride (Adapted from Organic Syntheses)

This protocol describes a general and robust method for the methylation of polymethylbenzenes and is analogous to the historical synthesis of durene from pseudocumene using methyl chloride.

Materials:

-

Pseudocumene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Methyl Chloride (gas)

-

Ice

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Calcium Chloride

-

Ethanol (95%) for recrystallization

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The top of the condenser should be connected to a gas outlet leading to a system for absorbing excess methyl chloride and HCl gas.

Procedure:

-

In the reaction flask, place the pseudocumene and anhydrous aluminum chloride.

-

Begin stirring the mixture and introduce a steady stream of dry methyl chloride gas through the gas inlet tube.

-

The reaction is exothermic, and the rate of methyl chloride addition should be controlled to maintain the desired reaction temperature. External cooling may be necessary.

-

Continue the addition of methyl chloride for several hours until the desired amount has been added or the reaction ceases to absorb the gas.

-

After the reaction is complete, the reaction mixture is cooled and decomposed by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.

-

The organic layer is separated, washed with water, then with a 5% sodium bicarbonate solution, and finally again with water.

-

The crude organic product is dried over anhydrous calcium chloride.

-

The dried product is fractionally distilled to separate the unreacted pseudocumene and the tetramethylbenzene isomers.

-

The fraction containing the tetramethylbenzenes is cooled to induce crystallization of durene.

-

The crude durene is collected by filtration and purified by recrystallization from ethanol.

Protocol 2: Catalytic Methylation with Methanol over a Solid Acid Catalyst

This protocol outlines a general procedure for the continuous-flow methylation of pseudocumene with methanol over a solid acid catalyst, based on descriptions in patent literature.

Materials:

-

Pseudocumene

-

Methanol

-

Solid acid catalyst (e.g., silver-silica-alumina or a zeolite)

-

Inert gas (e.g., Nitrogen or Hydrogen)

Apparatus:

-

A fixed-bed catalytic reactor system, typically a heated tube furnace containing the catalyst bed.

-

A high-pressure liquid pump to deliver the feedstock (pseudocumene and methanol mixture).

-

A mass flow controller for the inert gas.

-

A back-pressure regulator to maintain the system pressure.

-

A condenser and a gas-liquid separator to collect the product stream.

-

An online gas chromatograph (GC) for product analysis is recommended.

Procedure:

-

The solid acid catalyst is packed into the reactor tube.

-

The catalyst is pre-treated in situ by heating under a flow of inert gas to the desired temperature to remove any adsorbed water.

-

A liquid feed mixture of pseudocumene and methanol, at the desired molar ratio, is pumped into the reactor.

-

An inert gas, such as hydrogen, may be co-fed to the reactor.

-

The reactor is maintained at the desired temperature and pressure.

-

The liquid hourly space velocity (LHSV) is controlled by adjusting the feed flow rate.

-

The reactor effluent is cooled in a condenser, and the liquid and gas phases are separated.

-

The liquid product is collected and analyzed (e.g., by GC) to determine the conversion of pseudocumene and the selectivity to durene and other products.

-

The crude product containing durene is then subjected to crystallization for purification.

Visualizations

The following diagrams illustrate the key chemical pathways and a generalized experimental workflow for the synthesis of durene from pseudocumene.

References

An In-depth Technical Guide on the Electrochemical Oxidation Potential of 1,2,4,5-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical oxidation potential of 1,2,4,5-tetramethylbenzene, commonly known as durene. This document details the experimental methodologies for determining this value, presents the available data in a structured format, and illustrates the underlying electrochemical processes.

Introduction

This compound (durene) is a polymethylated aromatic hydrocarbon. Its electrochemical behavior, particularly its oxidation potential, is of significant interest in various fields, including organic synthesis, materials science, and medicinal chemistry. The ease with which durene can be oxidized is a critical parameter for its application as an electron donor in charge-transfer complexes and as a starting material for the synthesis of various derivatives. Understanding the electrochemical oxidation potential and the associated reaction mechanisms is crucial for designing and controlling reactions involving this molecule.

The anodic oxidation of durene in a non-aqueous solvent like acetonitrile (B52724) typically proceeds via a two-electron transfer process, leading to the formation of a corresponding carbonium ion. This reactive intermediate can then undergo further reactions, such as nucleophilic attack by the solvent or other species present in the electrolyte solution.

Quantitative Data: Electrochemical Oxidation Potential

The half-wave potential (E1/2) is a key parameter obtained from cyclic voltammetry experiments that indicates the potential at which the electrochemical reaction rate is at its half-maximum. It provides a good approximation of the standard redox potential of a substance. The following table summarizes the reported half-wave potential for the anodic oxidation of this compound (durene).

| Compound | Solvent | Supporting Electrolyte | Reference Electrode | Half-Wave Potential (E1/2) vs. Ag/Ag⁺ (0.01 M) |

| This compound (Durene) | Acetonitrile | 0.1 M Lithium Perchlorate (B79767) (LiClO₄) | Ag/Ag⁺ (0.01 M) | +1.38 V |

Experimental Protocols

The determination of the electrochemical oxidation potential of this compound is typically performed using cyclic voltammetry (CV). The following protocol outlines a general procedure based on established methodologies for the electrochemical analysis of aromatic hydrocarbons in non-aqueous media.

Materials and Reagents

-

Analyte: this compound (Durene), high purity

-

Solvent: Acetonitrile (CH₃CN), HPLC or electrochemical grade, dried over molecular sieves

-

Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), electrochemical grade, dried under vacuum

-

Reference Compound (optional): Ferrocene (B1249389) (for internal calibration)

-

Working Electrode: Platinum or Glassy Carbon disk electrode

-

Counter Electrode: Platinum wire or mesh

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) electrode (e.g., Ag wire in a 0.01 M AgNO₃ solution in the supporting electrolyte) or a Saturated Calomel Electrode (SCE) with a salt bridge.

-

Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Instrumentation

-

A potentiostat capable of performing cyclic voltammetry.

-

A three-electrode electrochemical cell.

-

Inert gas (Argon or Nitrogen) supply for deaeration.

Experimental Procedure

-

Electrode Preparation:

-

The working electrode is polished to a mirror finish using successively finer alumina slurries.

-

After polishing, the electrode is thoroughly rinsed with deionized water and the solvent (acetonitrile) and dried.

-

The counter and reference electrodes are cleaned according to standard procedures.

-

-

Electrolyte Solution Preparation:

-

A solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile is prepared.

-

A stock solution of this compound (e.g., 1-10 mM) is prepared in the electrolyte solution.

-

-

Electrochemical Measurement:

-

The electrochemical cell is assembled with the working, counter, and reference electrodes.

-

The analyte solution is added to the cell.

-

The solution is deaerated by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.

-

The cyclic voltammogram is recorded by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently positive to observe the oxidation peak of durene, and then reversing the scan back to the initial potential.

-

Typical scan rates range from 20 to 200 mV/s.

-

-

Data Analysis:

-

The half-wave potential (E1/2) is determined from the cyclic voltammogram as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc) if the process is reversible. For irreversible processes, the half-peak potential of the anodic wave is often reported.

-

If ferrocene is used as an internal standard, the potential scale can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound.

Proposed Anodic Oxidation Pathway

The anodic oxidation of this compound in acetonitrile is understood to proceed through a two-electron oxidation to form a dication (a carbonium ion). This reactive species can then be trapped by a nucleophile, such as acetonitrile, followed by hydrolysis to yield an N-substituted acetamide (B32628) derivative.

The Nucleophilicity of Durene: A Technical Guide for Researchers

An In-depth Analysis of Durene's Reactivity in Electrophilic Aromatic Substitution Compared to Other Alkylbenzenes

Introduction

Durene (1,2,4,5-tetramethylbenzene) is a unique alkylbenzene distinguished by its high degree of methylation and symmetrical structure. These features significantly influence its electronic properties and steric environment, thereby dictating its nucleophilicity and reactivity in electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive analysis of the nucleophilicity of durene in comparison to other common alkylbenzenes, such as toluene (B28343), xylenes, and mesitylene (B46885). It is intended for researchers, scientists, and drug development professionals who utilize these aromatic compounds in organic synthesis.

The nucleophilicity of an aromatic ring is a critical factor in predicting the outcome of EAS reactions, which are fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients. Alkyl groups are known to be activating substituents, increasing the electron density of the benzene (B151609) ring through inductive and hyperconjugative effects, thus enhancing its nucleophilicity. However, the number and position of these alkyl groups, as well as steric hindrance, play a crucial role in determining the overall reactivity and regioselectivity of these reactions.

This guide presents a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of the factors governing the nucleophilicity of durene and its counterparts.

Quantitative Data on the Nucleophilicity of Alkylbenzenes

The nucleophilicity of alkylbenzenes can be quantitatively assessed through various experimental and computational methods. This section summarizes key data from kinetic studies of electrophilic aromatic substitution reactions, measurements of π-basicity through charge-transfer complex formation, and gas-phase basicity determinations.

Relative Rates of Electrophilic Aromatic Substitution

The rate of reaction of an alkylbenzene in an EAS reaction is a direct measure of its nucleophilicity. The following tables present relative rate constants for several key EAS reactions.

Table 1: Relative Rates of Chlorination of Alkylbenzenes with Molecular Chlorine in Acetic Acid [1]

| Alkylbenzene | Relative Rate (Benzene = 1) |

| Benzene | 1 |

| Toluene | 344 |

| p-Xylene | 2.1 x 10³ |

| m-Xylene | 2.0 x 10⁵ |

| o-Xylene | 2.1 x 10³ |

| Mesitylene | 1.8 x 10⁷ |

| Durene | 1.0 x 10⁸ |

Table 2: Relative Rates of Nitration of Alkylbenzenes [2][3]

| Alkylbenzene | Relative Rate (Benzene = 1) |

| Benzene | 1 |

| Toluene | 24 |

| Mesitylene | ~2.5 x 10⁴ |

π-Basicity from Charge-Transfer Complexes

The ability of an alkylbenzene to act as a π-donor in the formation of charge-transfer (CT) complexes with electron acceptors is a measure of its π-basicity, which is directly related to its nucleophilicity. Tetracyanoethylene (TCNE) is a common electron acceptor used for these studies.

Table 3: Formation Constants (K) for Charge-Transfer Complexes with Tetracyanoethylene (TCNE)

| Alkylbenzene | Number of Methyl Groups | K (L/mol) |

| Benzene | 0 | 0.128 |

| Toluene | 1 | 0.283 |

| o-Xylene | 2 | 0.60 |

| m-Xylene | 2 | 0.52 |

| p-Xylene | 2 | 0.49 |

| Mesitylene (1,3,5-trimethylbenzene) | 3 | 1.11 |

| Durene (this compound) | 4 | 3.4 |

| Pentamethylbenzene | 5 | 7.9 |

| Hexamethylbenzene | 6 | 16.8 |

Gas-Phase Basicity and Proton Affinities

Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's basicity and, by extension, its nucleophilicity, in the absence of solvent effects.

Table 4: Gas-Phase Basicity and Proton Affinities of Methylbenzenes

| Alkylbenzene | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) | Ionization Energy (eV)[1] |

| Benzene | 750.5 | 783.2 | 9.24 |

| Toluene | 784.0 | 815.7 | 8.82 |

| o-Xylene | 805.5 | 836.8 | 8.56 |

| m-Xylene | 808.1 | 839.4 | 8.56 |

| p-Xylene | 802.2 | 833.5 | 8.44 |

| Mesitylene | 827.8 | 858.7 | 8.39 |

| Durene | Not available | Not available | 8.03 |

Note: While a specific experimental value for the gas-phase proton affinity of durene was not found, its lower ionization energy compared to the other listed alkylbenzenes is indicative of its high electron-donating ability and, consequently, high basicity.

Discussion of Durene's Nucleophilicity

The quantitative data presented above consistently demonstrates that durene is a highly nucleophilic aromatic compound, significantly more so than less methylated benzenes.

-

Electronic Effects: The four methyl groups on the durene ring donate electron density to the aromatic system through both inductive and hyperconjugative effects. This increased electron density makes the ring more attractive to electrophiles, thus increasing its nucleophilicity. The cumulative effect of four methyl groups is substantial, as evidenced by the high relative rate of chlorination and the large formation constant of its charge-transfer complex. Qualitatively, its nucleophilicity has been compared to that of phenol, a strongly activated aromatic compound.

-

Steric Effects: While the methyl groups enhance the electronic activation of the ring, they also introduce significant steric hindrance. In durene, the two unsubstituted positions are flanked by two methyl groups each. This steric crowding can hinder the approach of bulky electrophiles, potentially slowing down the reaction rate compared to what would be expected based on electronic effects alone. However, for smaller electrophiles, such as the nitronium ion (NO₂⁺) or in chlorination, the electronic activation appears to be the dominant factor. The high reactivity of durene in chlorination suggests that for this reaction, the electronic benefits of the four methyl groups outweigh the steric hindrance.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to compare the nucleophilicity of durene and other alkylbenzenes.

Competitive Nitration of Alkylbenzenes

This experiment allows for the determination of the relative rates of nitration of two different alkylbenzenes.

Objective: To determine the relative reactivity of two alkylbenzenes (e.g., durene and toluene) towards nitration.

Materials:

-

Alkylbenzene 1 (e.g., Durene)

-

Alkylbenzene 2 (e.g., Toluene)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure: [4]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a limiting amount of concentrated nitric acid to an excess of concentrated sulfuric acid with stirring.

-

Reaction Setup: In a separate round-bottom flask, dissolve equimolar amounts of the two alkylbenzenes in glacial acetic acid. Cool this mixture in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of alkylbenzenes, maintaining the temperature below 10°C.

-

Reaction Quenching and Workup: After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes) at a controlled temperature. Pour the mixture into ice water and extract the organic products with dichloromethane.

-

Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Analysis: Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products of each starting alkylbenzene. The ratio of the products is proportional to the relative rates of reaction.

Determination of Formation Constants for Charge-Transfer Complexes

This spectrophotometric method is used to determine the equilibrium constant for the formation of a charge-transfer complex between an alkylbenzene and an electron acceptor like iodine or TCNE.

Objective: To determine the formation constant (K) of the charge-transfer complex between an alkylbenzene and an electron acceptor.

Materials:

-

Alkylbenzene (e.g., Durene)

-

Electron acceptor (e.g., Iodine or TCNE)

-

Spectrophotometrically pure solvent (e.g., carbon tetrachloride or dichloromethane)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the alkylbenzene and the electron acceptor of known concentrations in the chosen solvent.

-

Preparation of Sample Solutions: Prepare a series of solutions containing a constant concentration of the electron acceptor and varying concentrations of the alkylbenzene.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of the charge-transfer band maximum (λmax).

-

Data Analysis: Use the Benesi-Hildebrand equation or a similar method to plot the data and determine the formation constant (K) and the molar extinction coefficient (ε) of the complex.

Mandatory Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)

Caption: General mechanism for the electrophilic nitration of durene.

Experimental Workflow: Competitive Nitration

Caption: Workflow for a competitive nitration experiment.

Logical Relationship: Factors Influencing Nucleophilicity

Caption: Factors influencing the nucleophilicity of alkylbenzenes.

Conclusion

Durene stands out as a highly nucleophilic alkylbenzene due to the strong electron-donating effects of its four methyl groups. Quantitative data from chlorination kinetics and charge-transfer complex formation confirm its enhanced reactivity compared to less methylated benzenes. While steric hindrance is a significant factor to consider, particularly with bulky electrophiles, the electronic activation of the durene ring often predominates, making it a valuable substrate for a variety of electrophilic aromatic substitution reactions. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further explore and harness the unique reactivity of durene in their synthetic endeavors.

References

- 1. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

- 2. organic chemistry - Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. stmarys-ca.edu [stmarys-ca.edu]

An In-depth Technical Guide to the Physical and Chemical Data of 1,2,4,5-Tetramethylbenzene (Durene)

CAS Number: 95-93-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4,5-tetramethylbenzene, commonly known as durene. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental protocols for the synthesis and determination of key physical properties, along with a visual representation of the synthesis workflow.

Physical and Chemical Data

The quantitative physical and chemical properties of this compound (durene) are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | |

| Molecular Weight | 134.22 g/mol | [1] |

| Appearance | White to brown semi-transparent crystals or colorless crystals with a camphor-like odor. | [2] |

| Melting Point | 76-80 °C | [1][3] |

| Boiling Point | 196-198 °C at 760 mmHg | [2] |

| Density | 0.838 g/mL at 25 °C | [2][3] |

| Vapor Pressure | 160 mmHg at 140 °C | [1][3] |

| Vapor Density | 4.6 (vs air) | [1][3] |

| Flash Point | 74 °C (closed cup) | [1][3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, and benzene. | [2][4] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 95-93-2 | [1][3][4] |

| EC Number | 202-465-7 | [1][3] |

| Beilstein Registry Number | 1903393 | [1][3] |

| MDL Number | MFCD00008528 | [3] |

| PubChem Substance ID | 24900002 | [3] |

| SMILES | Cc1cc(C)c(C)cc1C | [3] |

| InChI | 1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3 | [1][3] |

| InChIKey | SQNZJJAZBFDUTD-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Friedel-Crafts Alkylation of p-Xylene (B151628)

This protocol describes the synthesis of durene from p-xylene and 1-bromopropane (B46711) using a Friedel-Crafts alkylation reaction.[5]

Materials:

-

p-Xylene (1,4-dimethylbenzene)

-

1-Bromopropane

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

-

5 mL conical vial

-

Magnetic stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Apparatus for microscale reflux[5]

Procedure:

-

Set up a microscale reflux apparatus.[5]

-

In a clean, dry 5 mL conical vial, add p-xylene and anhydrous aluminum chloride.

-

Cool the reaction vial in an ice bath to maintain a cold temperature.

-

Slowly add 1-bromopropane to the reaction mixture while stirring continuously on a magnetic stir plate. The reaction mixture will turn an orange/yellow color.[6]

-

Continue stirring the reaction in the ice bath for 20 minutes.[6]

-

After 20 minutes, quench the reaction by adding 2 mL of diethyl ether to the conical vial.

-

Transfer the entire contents of the conical vial to a clean separatory funnel.

-

Rinse the conical vial with an additional 2 mL of diethyl ether and add this to the separatory funnel.

-

Add another 4 mL of diethyl ether to the separatory funnel for a total of 8 mL.[6]

-

Wash the organic layer sequentially with deionized water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the aqueous layer and transfer it to a waste container.

-

Wash the organic layer twice more with 2 mL of deionized water.[6]

-

Dry the organic phase by adding a small amount of anhydrous magnesium sulfate.[6]

-

Decant the dried organic solution to a clean, pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization from aqueous ethanol or by vacuum sublimation.[2]

Determination of Melting Point

This protocol describes the determination of the melting point of a solid organic compound using a Mel-Temp apparatus.[7][8]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or similar melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by pressing the open end into the powder and then tapping the sealed end on a hard surface to compact the solid.

-

Place the packed capillary tube into the sample holder of the Mel-Temp apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate to get a rough estimate.

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

For an accurate measurement, heat the sample at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range should be narrow (less than 2°C).[7]

Determination of Boiling Point (Micro Method)

This protocol describes a micro method for determining the boiling point of a liquid using a Thiele tube. As durene is a solid at room temperature, it must first be melted.

Materials:

-

This compound sample

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Gently heat the test tube to melt the durene.

-

Place the capillary tube, open end down, into the molten sample.

-

Attach the test tube to the thermometer with the rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached tube into the Thiele tube, making sure the rubber band is above the oil level. The sample should be immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame. This will create convection currents that ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method to determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, diethyl ether, benzene)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place approximately 10-20 mg of durene into separate, labeled test tubes.

-

Add 1 mL of each solvent to the respective test tubes.

-

Vortex or shake the tubes for 1-2 minutes.

-

Visually observe whether the solid has dissolved completely. Record the results as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

Weigh a precise amount of durene (e.g., 100 mg) and place it in a vial.

-

Add a measured volume of the solvent (e.g., 1 mL) in small increments, vortexing after each addition.

-

Continue adding the solvent until the solid is completely dissolved.

-

The solubility can then be expressed in terms of mg/mL or g/L.

-

This procedure can be repeated at different temperatures to determine the temperature dependence of solubility.

-

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound (durene) via the Friedel-Crafts alkylation of p-xylene.